molecular formula C9H6LiNO2S B2866536 Lithium;6-methyl-1,3-benzothiazole-2-carboxylate CAS No. 2580190-51-6

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate

Cat. No. B2866536
CAS RN: 2580190-51-6
M. Wt: 199.15
InChI Key: VRMJLMQFEMCCMK-UHFFFAOYSA-M
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Description

“Lithium;6-methyl-1,3-benzothiazole-2-carboxylate” is a compound that contains a benzothiazole moiety. Benzothiazoles are a class of sulfur-containing heterocycles and involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl was found to be optimum for the coupling .


Molecular Structure Analysis

The benzothiazole ring system was originally found in various marine and terrestrial natural compounds . It is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .


Chemical Reactions Analysis

Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Scientific Research Applications

Synthetic and Medicinal Chemistry

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Pharmaceutical Chemistry

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .

Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Industrial Applications

2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications like 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities , used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , as fluorescent probes for analyte detection , etc.

Anti-Inflammatory Activity

A new series of 1,2,3-triazole derivatives based on benzothiazole were synthesized and evaluated for their anti-inflammatory activity by biochemical COX-2 inhibition .

Antifungal Inhibition

These synthesized compounds were also evaluated for their antifungal inhibition with CYP51 .

Safety and Hazards

Benzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if inhaled and harmful if swallowed or in contact with skin .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . They are of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

properties

IUPAC Name

lithium;6-methyl-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S.Li/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMJLMQFEMCCMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC2=C(C=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate

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